molecular formula C48H64N6O12S2 B149011 Penicillin G benzathine CAS No. 41372-02-5

Penicillin G benzathine

Cat. No. B149011
CAS RN: 41372-02-5
M. Wt: 981.2 g/mol
InChI Key: WIDKTXGNSOORHA-CJHXQPGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penicillin G benzathine is a long-acting form of penicillin, which is used for the treatment and prevention of a variety of bacterial infections. It is particularly important for the treatment of group A streptococcal infections associated with rheumatic fever and rheumatic heart disease. Despite its widespread use, there have been concerns about its quality, efficacy, and accessibility, especially in low-resource settings .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of Penicillin G benzathine is characterized by the combination of the benzathine moiety with the penicillin G antibiotic. This structure is responsible for its prolonged action when compared to other forms of penicillin.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Penicillin G benzathine has unique physical and chemical properties that allow for its slow absorption and prolonged effect. It is typically administered via intramuscular injection, which leads to sustained levels of penicillin G in the bloodstream. The stability of colloidal carriers for benzathine penicillin G, such as nanoemulsions and nanocapsules, has been studied, showing potential for improved delivery systems .

Relevant Case Studies

Several studies have evaluated the efficacy of Penicillin G benzathine in different contexts. For instance, a study found that a single dose of benzathine penicillin G was as effective as multiple doses for the treatment of early syphilis in HIV-infected persons . Another study compared the efficacy of benzathine penicillin G with azithromycin for the treatment of early syphilis, suggesting that azithromycin could be a promising alternative . Additionally, the frequency of administration of benzathine penicillin G has been studied in the context of rheumatic fever prophylaxis, with a three-week regimen showing fewer streptococcal infections and recurrences of rheumatic fever compared to a four-week regimen .

Concerns and Opportunities for Improvement

Despite its effectiveness, there are concerns about the quality and access to benzathine penicillin G, especially in low-resource settings. Issues with bioavailability and the potential for serious adverse reactions in patients with underlying cardiac disease have been reported . These concerns highlight the need for improved quality control, better access to the medication, and awareness of the risks associated with its use in certain populations.

Scientific Research Applications

1. Role in the Management of Rheumatic Heart Disease (RHD)

Penicillin G Benzathine is crucial in treating and preventing group A streptococcal infections associated with rheumatic fever and rheumatic heart disease (RHD). However, issues with supply, quality, and accessibility have emerged, particularly in low-resource settings, affecting its efficacy and availability (Wyber et al., 2013).

2. Use in Undergraduate Biomedical Sciences Education

The drug is utilized in undergraduate biomedical sciences education as a clinically relevant case example, particularly in the context of acute rheumatic fever (ARF) and rheumatic heart disease, to facilitate understanding of immunological content (Sika-Paotonu, 2018).

3. Comparison with Other Treatments for Syphilis

Research comparing Penicillin G Benzathine with other treatments like azithromycin for syphilis therapy shows its effectiveness. Despite being the only medication recommended for early syphilis, alternatives are being explored (Hook et al., 2002).

4. Investigation of DNA Damage

Studies have investigated DNA damage in lymphocytes exposed to Benzathine Penicillin G, especially in children with rheumatic fever, suggesting some degree of DNA damage from long-term administration (Köseoğlu et al., 2004).

5. Pharmaceutical Quality of Benzathine Penicillin G

A multinational cross-sectional study on the quality of Benzathine Penicillin G found that current batches meet pharmaceutical quality standards. However, issues like aggregated particles in some samples were noted, impacting clinical practice (Hand et al., 2020).

6. Development of Colloidal Carriers for Penicillin G Benzathine

Research has been conducted on formulating nanoemulsion and nanocapsules of Penicillin G Benzathine to improve its delivery and stability. These formulations show potential as alternative dosage forms for more soluble drugs (Santos-Magalhães et al., 2000).

7. Route of Administration and Its Pharmacokinetics

Studies have explored the pharmacokinetics of subcutaneous versus intramuscular administration of Benzathine Penicillin G, finding that subcutaneous administration can delay absorption and might be more tolerable (Kado et al., 2020).

8. Potential for Radiation Sterilization

Research on the effects of ionizing radiation on Benzathine Penicillin G using electron paramagnetic resonance (EPR) suggests that radiosterilization in solid dry state could be technically feasible, opening avenues for new sterilization methods (Dicle, 2016).

9. Serum Penicillin G Levels in Adults

A study indicated that in healthy young adults, serum penicillin G levels become less than protective less than two and a half weeks after injection of Benzathine Penicillin G. This finding has implications for medical and public health recommendations for treatment and prophylaxis (Broderick et al., 2011).

Safety And Hazards

Penicillin G Benzathine should never be given intravenously (into a vein) because this may cause serious or life-threatening side effects or death . It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

There have been reports of country-level shortages of Penicillin G Benzathine, indicating underlying market risks . Therefore, the need for mitigation strategies is imperative. Also, there is a need to secure the supply of benzathine penicillin for prevention of mother-to-child transmission of syphilis .

properties

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDKTXGNSOORHA-CJHXQPGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H64N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194317
Record name Penicillin G benzathine [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

981.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicillin G benzathine

CAS RN

41372-02-5
Record name Penicillin G benzathine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillin G benzathine [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Penicillin G Benzathine,tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLIN G BENZATHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penicillin G benzathine
Reactant of Route 2
Reactant of Route 2
Penicillin G benzathine
Reactant of Route 3
Reactant of Route 3
Penicillin G benzathine
Reactant of Route 4
Reactant of Route 4
Penicillin G benzathine
Reactant of Route 5
Penicillin G benzathine
Reactant of Route 6
Reactant of Route 6
Penicillin G benzathine

Citations

For This Compound
4,690
Citations
ZG Bai, B Wang, K Yang, JH Tian, B Ma… - Cochrane Database …, 2012 - cochranelibrary.com
… whether azithromycin or penicillin G benzathine is the preferred … between azithromycin and penicillin G benzathine in terms of … either azithromycin or penicillin G benzathine should be …
Number of citations: 39 www.cochranelibrary.com
G Riedner, M Rusizoka, J Todd… - … England Journal of …, 2005 - Mass Medical Soc
… Pilot studies suggest that a single, 2-g oral dose of azithromycin may be an alternative to a 2.4-MU intramuscular dose of penicillin G benzathine in the prevention and treatment of …
Number of citations: 332 www.nejm.org
F Kreuzig - Analytical Profiles of Drug Substances, 1982 - Elsevier
Publisher Summary This chapter provides an overview of penicillin-G benzathine. It discusses the name, formula, molecular weight, appearance, color, and odor of penicillin-G …
Number of citations: 4 www.sciencedirect.com
JW Bass - Pediatrics, 1996 - publications.aap.org
Intramuscular benzathine (BZ) penicillin G has been accepted as the gold standard for treatment of patients with streptococcal pharyngitis since it was first introduced in 1952. …
Number of citations: 28 publications.aap.org
G PETER, MN DUDLEY - The Pediatric Infectious Disease Journal, 1985 - journals.lww.com
… Bass JW, Crast FW, Knowles CR, et al: Streptococcal pharyngitis in children: A comparison of four treatment schedules with intramuscular penicillin G benzathine. JAMA 235:1112–1116…
Number of citations: 9 journals.lww.com
EW Hook III, J Stephens, DM Ennis - Annals of internal medicine, 1999 - acpjournals.org
… No currently recommended, single-dose alternatives to penicillin G benzathine are … Currently, intramuscular injection of penicillin G benzathine is recommended for syphilis treatment, …
Number of citations: 135 www.acpjournals.org
BM Greene, NR Miller, TE Bynum - Archives of internal medicine, 1980 - jamanetwork.com
… Progression of neurosyphilis despite 7.2 million units of penicillin G benzathine occurred in the case reported here, with subsequent resolution following high-dose intravenous aqueous …
Number of citations: 113 jamanetwork.com
MP Broderick, CJ Hansen, DJ Faix - The Pediatric infectious …, 2012 - journals.lww.com
… Army who received intramuscular penicillin G benzathine. Clin Infect Dis. 1996;22:727–728 … Penicillin G benzathine: characteristic of prescription and use in community pharmacy. Acta …
Number of citations: 18 journals.lww.com
JW Weeks, SR Myers, L Lasher, J Goldsmith… - Obstetrics & …, 1997 - Elsevier
… of 2.4 million units of penicillin G benzathine (4.8 million total … in pregnant patients who received penicillin G benzathine, 2.4 million … to have used penicillin G benzathine to treat group B …
Number of citations: 36 www.sciencedirect.com
HC Lue, MH Wu, JK Wang, FF Wu, YN Wu - Pediatrics, 1996 - publications.aap.org
Objective. To investigate the effects of 3-week versus 4-week administration of benzathine penicillin G (BPG) on the incidence of Group A streptococcal infections and the recurrences of …
Number of citations: 61 publications.aap.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.